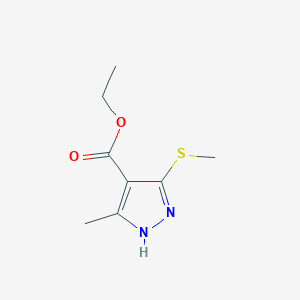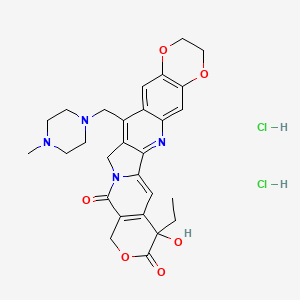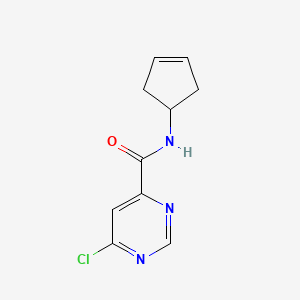![molecular formula C20H13N B12096098 7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
7H-Dibenzo[b,g]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Dibenzo[b,g]carbazole is a polycyclic aromatic compound with the molecular formula C20H13N. It is known for its complex structure, consisting of fused benzene and carbazole rings. This compound is found in various environmental pollutants, including tobacco smoke and fossil fuel combustion products . It has garnered significant attention due to its potential carcinogenic properties and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[b,g]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-aminobiphenyl derivatives in the presence of strong acids or bases . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. when produced, it involves similar synthetic routes as laboratory methods but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Dibenzo[b,g]carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
7H-Dibenzo[b,g]carbazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research focuses on its interactions with biological systems, particularly its carcinogenic potential.
Medicine: Studies investigate its effects on cellular processes and its potential as a therapeutic target.
Industry: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells
Wirkmechanismus
The mechanism of action of 7H-Dibenzo[b,g]carbazole involves its metabolism by cytochrome P450 enzymes, particularly CYP1A1. This metabolism leads to the formation of reactive intermediates that can bind to DNA, forming adducts and potentially causing mutations . The compound’s electrophilic nature allows it to interact with various cellular targets, leading to its carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
- 7H-Dibenzo[c,g]carbazole
- Dibenz[a,j]acridine
- Benzo[a]pyrene
Comparison: 7H-Dibenzo[b,g]carbazole is unique due to its specific ring structure and the position of the nitrogen atom within the carbazole ring. This structural uniqueness influences its chemical reactivity and biological interactions, distinguishing it from other polycyclic aromatic compounds .
Eigenschaften
Molekularformel |
C20H13N |
|---|---|
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
12-azapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-2-7-15-12-19-17(11-14(15)6-1)20-16-8-4-3-5-13(16)9-10-18(20)21-19/h1-12,21H |
InChI-Schlüssel |
RTTZJSBAKFDMEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)
![methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12096034.png)


![1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate](/img/structure/B12096042.png)


![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)




